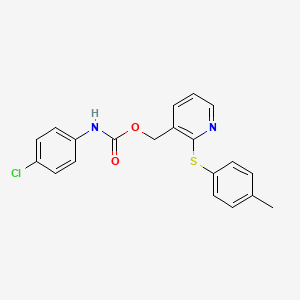

(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-(4-chlorophenyl)carbamate

Description

“(2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl N-(4-chlorophenyl)carbamate” (CAS No. 339278-47-6) is a synthetic carbamate derivative featuring a pyridinyl core substituted with a 4-methylphenyl sulfanyl group at the 2-position and an N-(4-chlorophenyl)carbamate moiety at the 3-methyl position. This compound’s structure combines aromatic sulfanyl and carbamate functionalities, which are known to influence both physicochemical properties and biological activity. Carbamates are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or prodrugs, due to their stability and ability to engage in hydrogen bonding .

Properties

IUPAC Name |

[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2S/c1-14-4-10-18(11-5-14)26-19-15(3-2-12-22-19)13-25-20(24)23-17-8-6-16(21)7-9-17/h2-12H,13H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJBOCVOUNMPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)COC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylthiophenol, 3-pyridinemethanol, and 4-chloroaniline.

Step 1 Formation of (4-Methylphenyl)sulfanyl-3-pyridinemethanol:

Step 2 Carbamate Formation:

Industrial Production Methods

In an industrial setting, the synthesis of (2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-(4-chlorophenyl)carbamate would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Typically carried out in aqueous or organic solvents at temperatures ranging from 0°C to 100°C.

Reduction: Often performed in anhydrous conditions to prevent side reactions.

Substitution: Conducted in polar solvents like ethanol or acetonitrile, often under reflux conditions.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.

Protein Binding: Studied for its ability to bind to specific proteins, influencing biological pathways.

Medicine

Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or infections.

Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the structure allow for strong binding interactions, often involving hydrogen bonding or coordination with metal ions. The aromatic rings provide hydrophobic interactions, stabilizing the compound within the active site of the target molecule.

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamate Derivatives

Substituent Analysis :

- Sulfanyl vs. Amide Linkages : The target compound’s sulfanyl group (C-S-C) offers moderate lipophilicity compared to the amide-linked dichlorophenyl derivatives in , which exhibit higher polarity due to hydrogen-bonding amide groups .

- Chlorophenyl vs.

Lipophilicity and Physicochemical Properties

Lipophilicity, a critical parameter for drug absorption and distribution, is often determined via HPLC-derived capacity factors (log k). In , carbamates with dichlorophenyl substituents (e.g., 5a–i) exhibited log k values >2.5, indicating high lipophilicity, while less halogenated derivatives (e.g., 4a–i with monochloro substituents) had log k values ~1.8–2.2 . The target compound’s 4-methylphenyl sulfanyl and 4-chlorophenyl groups likely confer intermediate lipophilicity (estimated log k ~2.0–2.3), positioning it between monochloro and polychloro analogues.

Biological Activity

The compound (2-((4-Methylphenyl)sulfanyl)-3-pyridinyl)methyl n-(4-chlorophenyl)carbamate , with the CAS number 478031-18-4 , is a carbamate derivative notable for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHClNOS

- Molecular Weight : 384.88 g/mol

- Boiling Point : Predicted at 507.2 ± 50.0 °C

- Density : 1.34 ± 0.1 g/cm³

- pKa : 12.21 ± 0.70 (predicted)

These properties suggest a compound with significant stability and potential for various applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of enzyme inhibition and receptor modulation. The presence of a sulfanyl group and a chlorophenyl moiety contributes to its pharmacological profile, enhancing lipophilicity and bioactivity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds within the same structural class. For instance, compounds similar to the carbamate under review have shown efficacy against various viral infections, including adenoviruses. These studies indicate that structural modifications can enhance selectivity and potency against viral targets while minimizing cytotoxic effects .

Inhibition Studies

In vitro assays have demonstrated that derivatives of this compound exhibit inhibitory effects on specific kinases involved in cancer pathways. For example, compounds designed with similar scaffolds have shown IC50 values in the nanomolar range against BCR-ABL kinases, suggesting that the target compound may also possess similar inhibitory properties .

Study on Antiviral Efficacy

A study investigating a series of carbamate analogs reported that certain derivatives exhibited significant antiviral activity with IC50 values below 1 µM against human adenovirus (HAdV). The mechanism was linked to interference with viral DNA replication processes .

Pharmacokinetic Profile

Pharmacokinetic studies on structurally related compounds revealed favorable bioavailability and half-lives, which are critical for therapeutic applications. For instance, one study noted a half-life exceeding 4 hours in animal models, suggesting potential for sustained action in vivo .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 384.88 g/mol |

| Boiling Point | 507.2 ± 50.0 °C |

| Density | 1.34 ± 0.1 g/cm³ |

| pKa | 12.21 ± 0.70 |

| Antiviral IC50 | <1 µM (varies by analogs) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.